molecular formula C22H15N5O3 B2959703 2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine CAS No. 929834-86-6

2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2959703
CAS No.: 929834-86-6
M. Wt: 397.394
InChI Key: XOFUXDRCNWCUQM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzodioxol group, an oxadiazol group, and a pyrazolopyrimidine group . These groups are common in many pharmaceuticals and could suggest potential biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple ring systems .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the oxadiazol group could potentially undergo reactions with nucleophiles, while the pyrazolopyrimidine group might be involved in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would depend on its molecular structure. These properties could be predicted using computational methods or determined experimentally.

Scientific Research Applications

Synthesis and Derivatives

Pyrazolo[1,5-a]pyrimidines, including compounds similar to 2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine, have attracted significant interest due to their antitrypanosomal activity and potential as antimetabolites in purine biochemical reactions. Their synthesis involves various methods, including reactions with sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate, generating compounds with potential pharmaceutical applications (Abdelriheem et al., 2017).

Anticancer and Radioprotective Activity

A series of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for in-vitro anticancer activity against Ehrlich Ascites Carcinoma (EAC) cell line, with one compound exhibiting significant radioprotective effects. This research highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents and their radioprotective capabilities, suggesting a promising avenue for the development of new therapeutic agents (Ghorab et al., 2010).

Antimicrobial and Anti-inflammatory Properties

Pyrazolo[1,5-a]pyrimidines also demonstrate significant antimicrobial and anti-inflammatory properties. Synthesis and evaluation of 2- H /methyl-3-phenyl-5-alkyl/aryl/heteroaryl-7-trifluoromethylpyrazolo[1,5- a ]pyrimidines revealed compounds with promising anti-inflammatory activity, comparable to standard drugs, and exhibited antimicrobial activity against various bacteria and fungi. This positions them as potential candidates for the development of new antimicrobial and anti-inflammatory drugs (Aggarwal et al., 2014).

Novel Fluorophores and Dyes

The synthesis of pyrazolo[1,5-a]pyrimidines has been applied in the development of novel fluorophores and dyes. 3-Formylpyrazolo[1,5-a]pyrimidines serve as key intermediates for the preparation of functional fluorophores, exhibiting significant fluorescence intensity and quantum yields. These compounds offer potential applications in the development of fluorescent probes for detecting biologically or environmentally relevant species, showcasing the versatility of pyrazolo[1,5-a]pyrimidine derivatives beyond pharmaceutical applications (Castillo et al., 2018).

Future Directions

Future research on this compound could involve determining its physical and chemical properties, synthesizing it in the lab, testing its biological activity, and assessing its safety and potential uses .

Mechanism of Action

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O3/c1-13-9-16(14-5-3-2-4-6-14)23-20-11-17(25-27(13)20)22-24-21(26-30-22)15-7-8-18-19(10-15)29-12-28-18/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFUXDRCNWCUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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